molecular formula C16H12N2O2 B1607643 3,4-Dianilinocyclobut-3-ene-1,2-dione CAS No. 33512-89-9

3,4-Dianilinocyclobut-3-ene-1,2-dione

Cat. No.: B1607643
CAS No.: 33512-89-9
M. Wt: 264.28 g/mol
InChI Key: CIDRCQIUUYZBSG-UHFFFAOYSA-N
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Description

3,4-Dianilinocyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C16H12N2O2 It is characterized by a cyclobutene ring substituted with two aniline groups at positions 3 and 4, and two ketone groups at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dianilinocyclobut-3-ene-1,2-dione can be synthesized through the reaction of aniline with maleic anhydride. The reaction typically involves the following steps:

    Formation of N-phenylmaleimide: Aniline reacts with maleic anhydride to form N-phenylmaleimide.

    Cyclization: The N-phenylmaleimide undergoes cyclization to form the cyclobutene ring.

    Oxidation: The resulting compound is then oxidized to introduce the ketone groups at positions 1 and 2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include aniline, maleic anhydride, and oxidizing agents such as potassium permanganate or hydrogen peroxide.

Chemical Reactions Analysis

Types of Reactions

3,4-Dianilinocyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The aniline groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds.

Major Products

    Oxidation: Quinones are the major products formed.

    Reduction: Alcohol derivatives are produced.

    Substitution: Various substituted aniline derivatives are formed.

Scientific Research Applications

3,4-Dianilinocyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dianilinocyclobut-3-ene-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminocyclobut-3-ene-1,2-dione: This compound has amino groups instead of aniline groups.

    3,4-Diphenylcyclobut-3-ene-1,2-dione: This compound has phenyl groups instead of aniline groups.

Uniqueness

3,4-Dianilinocyclobut-3-ene-1,2-dione is unique due to the presence of both aniline and ketone groups on the cyclobutene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4-dianilinocyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-13(17-11-7-3-1-4-8-11)14(16(15)20)18-12-9-5-2-6-10-12/h1-10,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDRCQIUUYZBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)C2=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381772
Record name 3,4-dianilinocyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33512-89-9
Record name 3,4-dianilinocyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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